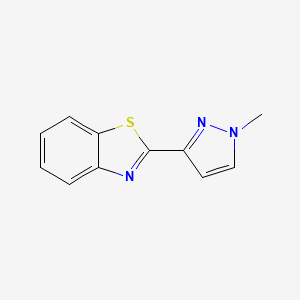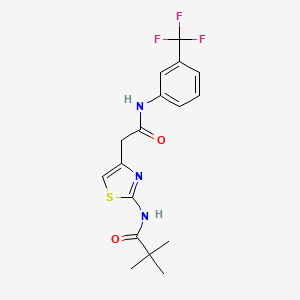
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole
描述
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is a complex organic compound featuring a thiazole ring substituted with a trimethylacetamido group and a trifluoromethylphenylcarbamoylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring followed by the introduction of the trimethylacetamido and trifluoromethylphenylcarbamoylmethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
科学研究应用
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Trimethylacetamido)-4-(3-fluorophenylcarbamoylmethyl)thiazole
- 2-(Trimethylacetamido)-4-(3-chlorophenylcarbamoylmethyl)thiazole
- 2-(Trimethylacetamido)-4-(3-bromophenylcarbamoylmethyl)thiazole
Uniqueness
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it particularly valuable in pharmaceutical and agrochemical applications.
属性
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,3)14(25)23-15-22-12(9-26-15)8-13(24)21-11-6-4-5-10(7-11)17(18,19)20/h4-7,9H,8H2,1-3H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJSUBLVABSXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

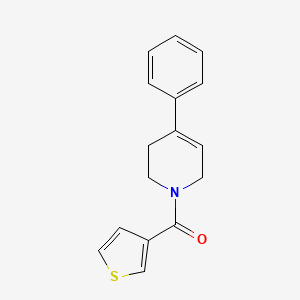
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
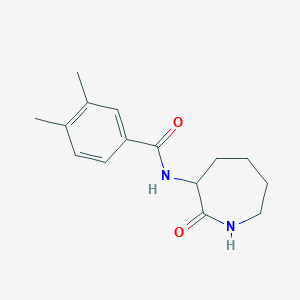
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)
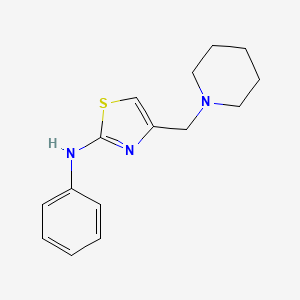
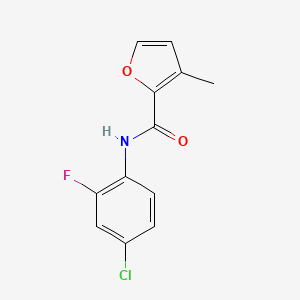
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
